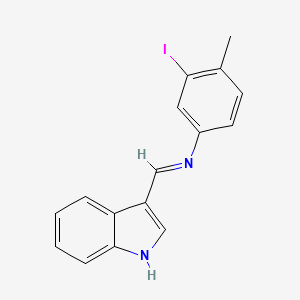
N'-(2-(Benzyloxy)benzylidene)decanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Benzyloxy)benzylidène)décanohydrazide est un composé chimique de formule moléculaire C24H32N2O2 et d’un poids moléculaire de 380,535 g/mol . Ce composé fait partie d’une classe d’hydrazones, connues pour leurs diverses activités biologiques et applications dans divers domaines de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-(2-(Benzyloxy)benzylidène)décanohydrazide implique généralement la réaction de condensation entre le 2-(benzyloxy)benzaldéhyde et la décanohydrazide. Cette réaction est généralement réalisée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux . Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone, conduisant au produit désiré.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N’-(2-(Benzyloxy)benzylidène)décanohydrazide ne soient pas bien documentées, l’approche générale implique le passage à l’échelle de la synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer l’utilisation de réacteurs à flux continu pour améliorer l’efficacité et la capacité.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2-(Benzyloxy)benzylidène)décanohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d’hydrazine.
Substitution : Le groupe benzyloxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d’origine.
Réduction : Dérivés d’hydrazine.
Substitution : Dérivés benzyloxy substitués.
Applications de la recherche scientifique
N’-(2-(Benzyloxy)benzylidène)décanohydrazide a plusieurs applications dans la recherche scientifique :
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Applications De Recherche Scientifique
N’-(2-(Benzyloxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Le mécanisme d’action de N’-(2-(Benzyloxy)benzylidène)décanohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazone peut former des complexes stables avec des ions métalliques, ce qui peut influencer diverses voies biochimiques. De plus, le groupe benzyloxy peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes cellulaires et les cibles intracellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
N’-(2-Hydroxybenzylidène)décanohydrazide : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe benzyloxy.
N’-(4-(Benzyloxy)benzylidène)décanohydrazide : Structure similaire mais avec le groupe benzyloxy en position 4.
N’-(2-(Benzyloxy)benzylidène)isonicotinohydrazide : Structure similaire mais avec un groupe isonicotinohydrazide.
Unicité
N’-(2-(Benzyloxy)benzylidène)décanohydrazide est unique en raison de son schéma de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe benzyloxy en position 2 confère des propriétés stériques et électroniques distinctes par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
303083-18-3 |
|---|---|
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-18-24(27)26-25-19-22-16-12-13-17-23(22)28-20-21-14-9-8-10-15-21/h8-10,12-17,19H,2-7,11,18,20H2,1H3,(H,26,27)/b25-19+ |
Clé InChI |
UCUNSOBTDFAHDX-NCELDCMTSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)

![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)




![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)

![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
